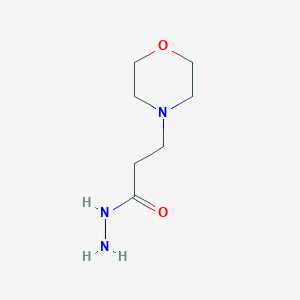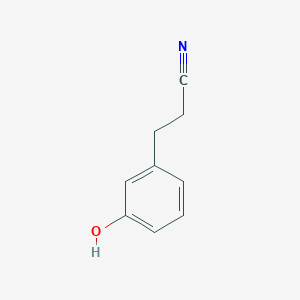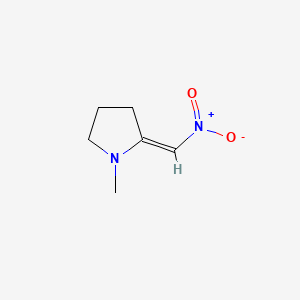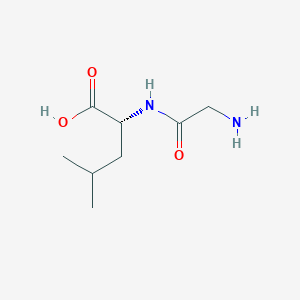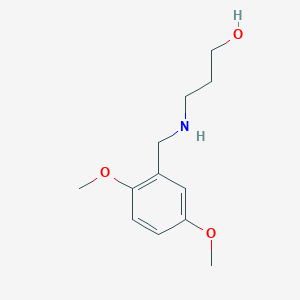
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including protection reactions, bromination, and nucleophilic reactions. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, is achieved through these steps and confirmed by 1H NMR and HRMS . Similarly, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols involves the introduction of heterocyclic moieties either on the aryl or amidic group . These methods could potentially be adapted for the synthesis of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol is characterized by the presence of aromatic rings, heterocyclic elements, and substituents that influence their conformation and reactivity. For example, the crystal structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate reveals a molecule with three different planes forming conjugated systems, which is determined by single-crystal X-ray diffraction . This suggests that the molecular structure of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol would also exhibit specific conformational features due to its aromatic and heteroatomic components.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol can be inferred from their functional groups and the reactions they undergo. For instance, the Bischler-Napieralski ring closure is used to synthesize 1-aralkyl-dihydro-2-benzazepines from N-acylated 3-(3,4-Dimethoxyphenyl)-propylamine . This indicates that the benzylamino group in the compound of interest may also participate in similar cyclization reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol are not directly reported, the properties of structurally related compounds provide valuable insights. For example, the beta-adrenergic blocking agents described in the papers exhibit potent activity and cardioselectivity in biological assays . The physical properties such as crystal structure, density, and molecular conformation of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate are well-characterized, which could be similar to those of 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol due to the presence of dimethoxy and benzylamino groups .
Aplicaciones Científicas De Investigación
Cardioselectivity of Beta-adrenoceptor Blocking Agents : Research conducted by Rzeszotarski et al. (1979) explored the synthesis and cardioselectivity of beta-adrenoceptor blocking agents, including derivatives similar to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol. They confirmed substantial cardioselectivity in certain compounds, highlighting their potential use in cardiovascular research and applications (Rzeszotarski et al., 1979).
Synthesis of Herbicidal Compounds : Yang et al. (2008) focused on synthesizing herbicidal compounds, including ZJ0273, which is structurally related to 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol. These compounds are used for weed control in agricultural settings, demonstrating the compound's relevance in the field of agrichemistry (Yang et al., 2008).
Catalysis and Chemical Synthesis : Paczkowski and Hölderich (1997) investigated the hydrogenation of certain compounds to synthesize 3-benzyloxy-2,2-dimethyl-propan-1-ol, which shares structural similarities with 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol. This research contributes to our understanding of catalytic processes in organic chemistry (Paczkowski & Hölderich, 1997).
Positive Inotropic Evaluation in Cardiology : A study by Li et al. (2009) synthesized derivatives of 1-(benzylamino)-3-(4,5-dihydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol and evaluated their inotropic activities. This research is significant for understanding the impact of such compounds on cardiac function (Li et al., 2009).
Synthesis of Radioligands for Beta-Adrenergic Receptors : Brady et al. (1991) worked on the synthesis of precursors for radioligands that target beta-adrenergic receptors, which is crucial for medical imaging and diagnostic applications (Brady et al., 1991).
Src Kinase Inhibitory and Anticancer Activities : Research by Sharma et al. (2010) on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives demonstrates their potential as Src kinase inhibitors and their anticancer activities, particularly against breast carcinoma cells (Sharma et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-5-12(16-2)10(8-11)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVIZVEXGGGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365892 | |
| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |
CAS RN |
40171-91-3 | |
| Record name | 1-Propanol, 3-[[(2,5-dimethoxyphenyl)methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethoxy-benzylamino)-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

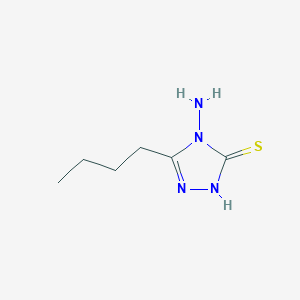



![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)
